V023-9340
Description
N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring two distinct aromatic substituents:
- A benzodioxolylmethyl-carbamoyl group attached to a para-substituted phenyl ring.
- A 3-methylbenzyl group on the cyclopentane carboxamide nitrogen.
This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring lipophilic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C30H32N2O4/c1-21-5-4-6-24(15-21)19-32(30(34)25-7-2-3-8-25)26-12-9-22(10-13-26)17-29(33)31-18-23-11-14-27-28(16-23)36-20-35-27/h4-6,9-16,25H,2-3,7-8,17-20H2,1H3,(H,31,33) |
InChI Key |
XXQKGHXWZVWLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Cyclopentanecarboxylic Acid Activation
Cyclopentanecarboxylic acid can be activated as an acid chloride or ester for subsequent amide coupling. For example:
Reductive Amination
For introducing the (3-methylphenyl)methyl group, reductive amination is viable:
- Procedure : Cyclopentanecarboxaldehyde reacts with (3-methylphenyl)methylamine in the presence of NaBH₃CN or NaBH₄, followed by hydrolysis to yield the amide.
Synthesis of the 4-Substituted Phenyl Group
The 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)phenyl moiety requires sequential functionalization:
Benzodioxol-5-ylmethylamine Synthesis
Carbamoyl Methyl Group Installation
- Carbamate Formation : Benzodioxol-5-ylmethylamine reacts with phenyl chlorocarbonate (or analogous reagents) in the presence of triethylamine (TEA) to form the carbamate intermediate.
- Methyl Group Introduction : The carbamate is then alkylated with a 4-(bromomethyl)phenyl group using a coupling agent like HATU.
Coupling of Functionalized Components
The final amide bond between the cyclopentanecarboxamide and the 4-substituted phenyl group is critical:
Amide Coupling Strategies
- EDCl/HOBt Activation : Cyclopentanecarboxylic acid is activated with EDCl/HOBt, then coupled with the 4-substituted phenylamine.
- Alternative Methods :
Reagent Solvent Temperature Yield HATU, DIPEA DMF 0–25°C 60–80% DCC, DMAP DCM RT 50–70%
Challenges and Optimization
Solvent and Base Selection
- Polar Aprotic Solvents : DMF or DMSO enhance reaction rates in coupling steps.
- Base Selection : TEA or DIPEA neutralize acids and stabilize intermediates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 10.2 (amide NH), δ 6.8–7.2 (aromatic protons) |
| ¹³C NMR | δ 170–175 (carbonyls), δ 100–110 (dioxole C) |
| HRMS | [M+H]⁺ expected at m/z ≈ 600 (calculated) |
Comparative Analysis of Synthetic Routes
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Cyclopentanecarboxamide Formation | Reductive amination | High yield, simple reagents | Requires aldehyde precursor |
| Benzodioxol-5-ylmethylamine | Nucleophilic substitution | Efficient for primary amines | Secondary amines may require catalysts |
| Amide Coupling | EDCl/HOBt | Broad substrate tolerance | Cost of coupling agents |
Literature-Supported Insights
Chemical Reactions Analysis
Types of Reactions
V023-9340 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .
Scientific Research Applications
V023-9340 has several scientific research applications, including:
Chemistry: Used to study the inhibition of FXR and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating metabolic processes and liver function.
Medicine: Explored as a potential therapeutic agent for treating NASH and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
V023-9340 exerts its effects by inhibiting the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. By inhibiting FXR, this compound can modulate various metabolic pathways, leading to reduced fat accumulation and inflammation in the liver. This makes it a promising candidate for treating NASH and related metabolic disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and hypothesized bioactivity.
Table 1: Key Comparative Data
Structural and Functional Insights
a) Core Structure and Substitution Patterns
- The target compound’s cyclopentane core contrasts with the cyclopropane systems in and . Cyclopropane’s ring strain may increase reactivity but reduce metabolic stability compared to cyclopentane .
- Benzodioxolyl vs.
c) Hypothesized Binding and Bioactivity
Research Implications
- Medicinal Chemistry : The benzodioxolylmethyl-carbamoyl motif in the target compound warrants exploration in central nervous system (CNS) targets, as benzodioxole derivatives often exhibit blood-brain barrier permeability.
- Synthetic Optimization : Lower yields in benzodioxole-containing analogs (e.g., Compound 40 ) highlight the need for improved coupling strategies or protective group chemistry.
Q & A
Q. What are the recommended synthetic routes for this compound, and what experimental conditions optimize yield and purity?
The synthesis of this compound requires multi-step functionalization. A plausible route involves:
- Step 1 : Coupling the benzodioxolylmethyl carbamoyl group to the phenyl ring via amide bond formation. This may employ coupling agents like EDC/HOBt or trichloroisocyanuric acid (TCICA) in anhydrous acetonitrile, as used in analogous benzamide syntheses .
- Step 2 : Introducing the 3-methylbenzyl group via alkylation or reductive amination. Potassium carbonate in THF or DMF is often used as a base for such reactions .
- Step 3 : Cyclopentanecarboxamide attachment via carbodiimide-mediated coupling.
Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity >95% is critical for downstream assays .
Q. What analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent connectivity and stereochemistry. Compare peaks to reference data from NIST or analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological targets and mechanisms of action?
- Target Identification : Perform affinity chromatography or pull-down assays using a biotinylated derivative. Screen against kinase, GPCR, or enzyme libraries .
- Mechanistic Studies :
- Cellular Assays : Evaluate cytotoxicity (MTT assay), apoptosis (Annexin V staining), or pathway modulation (Western blot for phosphorylated proteins) .
Q. How can contradictory data in biological activity be systematically resolved?
- Dose-Response Validation : Replicate assays across multiple concentrations to rule out non-specific effects at high doses.
- Metabolic Stability : Test for metabolite interference using liver microsomes or S9 fractions.
- Impurity Analysis : Re-examine compound purity via LC-MS; trace impurities (e.g., unreacted intermediates) may skew results .
- Orthogonal Assays : Confirm activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., cyclooxygenase or kinase domains).
- QSAR Modeling : Train models on analogs’ biological data to prioritize substituent modifications. Descriptors include logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns simulations to assess binding stability and conformational dynamics .
Q. What strategies mitigate challenges in regioselective functionalization during synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., benzodioxole oxygen) with TBS or Boc groups during alkylation steps .
- Catalytic Selectivity : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation with minimal side reactions .
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce byproducts via controlled heating .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure bioavailability (C, AUC), plasma protein binding, and half-life in rodent models. Poor absorption or rapid clearance may explain in vivo inefficacy .
- Tissue Distribution : Use radiolabeled compound (e.g., C) to assess penetration into target organs.
- Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites that alter efficacy .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, inert atmosphere) meticulously .
- Data Transparency : Share raw NMR/HPLC files in supplementary materials for peer validation.
- Negative Controls : Include vehicle-only and known inhibitor/activator controls in all assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
